4-Methoxy-3-(trifluoromethyl)benzyl bromide

physical form handling crystallinity

Researchers face challenges with liquid or low-melting benzyl bromides that require chromatography. This crystalline solid (mp 75-78°C) offers precise stoichiometric dispensing and recrystallization purification. • **Electronic Differentiation:** 4-OCH3 (donating) + 3-CF3 (withdrawing) creates unique reactivity vs. regioisomers for Suzuki-Miyaura couplings. • **Proven Scaffold:** Substructure present in PPARα agonists (EC50=60 nM) and KCC2 antagonists (IC50=50 nM). • **Process Advantage:** Water solubility 0.16 g/L simplifies extraction; solid form enables stable long-term storage.

Molecular Formula C9H8BrF3O
Molecular Weight 269.06 g/mol
CAS No. 261951-89-7
Cat. No. B1362269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(trifluoromethyl)benzyl bromide
CAS261951-89-7
Molecular FormulaC9H8BrF3O
Molecular Weight269.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CBr)C(F)(F)F
InChIInChI=1S/C9H8BrF3O/c1-14-8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3
InChIKeyFZICFAROPYFJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(trifluoromethyl)benzyl bromide: Identity & Procurement


4-Methoxy-3-(trifluoromethyl)benzyl bromide is a bifunctional benzyl bromide building block bearing an electron-donating methoxy group at the 4-position and an electron-withdrawing trifluoromethyl group at the 3-position [1]. This substitution pattern confers a distinct electronic profile that influences reactivity in nucleophilic substitution, cross-coupling, and medicinal chemistry derivatization . The compound is a crystalline solid at ambient temperature (mp 75–78 °C) with moderate lipophilicity (XLogP3 = 3.3) [1], making it a strategically useful intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

1
Workflow
Fluorinated building block for medicinal chemistry derivatization
2
Selection Context
Bifunctional benzyl bromide with opposing OCH3/CF3 electronics
3
Use Context
Crystalline solid supports precise stoichiometric dispensing
mp 75–78 °C; reported handling advantage

4-Methoxy-3-(trifluoromethyl)benzyl bromide vs. Simple Analogs


Generic benzyl bromides or mono-substituted CF3/methoxy analogs cannot replicate the precise electronic and steric environment created by the juxtaposed 4-OCH3 and 3-CF3 groups on the benzene ring [1]. The methoxy group donates electron density via resonance, activating the ring toward electrophilic reactions, while the trifluoromethyl group exerts a strong inductive electron-withdrawing effect, modulating benzylic bromide reactivity and influencing the conformational bias of derived molecules [1][2]. Swapping the substitution pattern to a regioisomer (e.g., 3-methoxy-4-trifluoromethyl or 2-methoxy-4-trifluoromethyl) alters both the electronic landscape and the spatial orientation of pharmacophoric elements, which can abolish target binding in structure-based drug design [2]. The quantitative evidence below demonstrates that the 4-OCH3/3-CF3 arrangement delivers measurable differences in lipophilicity, physical form, and hydrogen-bonding capacity that directly impact synthetic handling and final compound performance.

Target Compound
4-OCH3 / 3-CF3 Substitution
Juxtaposed electron-donating and electron-withdrawing groups create a distinct electronic profile for cross-coupling and SAR studies.
Generic Analogs
Mono-substituted or Regioisomeric Analogs
Mono-CF3 or mono-OCH3 analogs lack the balanced electronic landscape.
Regioisomers (e.g., 3-OCH3/4-CF3) may shift pharmacophoric orientation and abolish target binding.

4-Methoxy-3-(trifluoromethyl)benzyl bromide: Quantitative Differentiation


Solid-State Handling Advantage

4-Methoxy-3-(trifluoromethyl)benzyl bromide is a crystalline solid with a melting point of 75–78 °C . In contrast, the simple methoxy analog 4-methoxybenzyl bromide remains a liquid at room temperature (bp ~91 °C/1 mmHg) , and the single-CF3 analog 4-(trifluoromethyl)benzyl bromide melts at only 29–33 °C . The 46–49 °C higher melting point of the target compound facilitates purification by recrystallization, improves weighing accuracy for stoichiometric reactions, and reduces the risk of degradation associated with prolonged liquid storage.

Solid-State Handling
Cross-study comparable
mp 75–78 °C (crystalline solid)
Supports purification by recrystallization and accurate stoichiometric handling.
46–49 °C higher mp than nearest solid analog.
physical form handling crystallinity storage stability

Balanced Lipophilicity Profile

The computed XLogP3 of 4-methoxy-3-(trifluoromethyl)benzyl bromide is 3.3 [1]. This value represents a deliberate balance: the mono-CF3 analog 3-(trifluoromethyl)benzyl bromide is more lipophilic (XLogP3 = 3.7) [2], while the mono-methoxy analog 4-methoxybenzyl bromide is considerably less lipophilic (predicted logP ~2.5) [3]. The intermediate logP of the target compound arises from the opposing electronic influences of the OCH3 (polar) and CF3 (lipophilic) groups, offering a differentiated partition profile for medicinal chemistry optimization of CNS penetration, solubility, and off-target binding.

Lipophilicity Profile
Cross-study comparable
XLogP3 = 3.3
Balanced partition profile distinct from mono-substituted analogs.
0.4 units lower than mono-CF3, 0.8 units higher than mono-OCH3.
lipophilicity logP drug-likeness partition coefficient

Enhanced Hydrogen-Bond Acceptor Capacity

The target compound possesses four hydrogen-bond acceptor (HBA) sites (the methoxy oxygen, the three fluorine atoms of the CF3 group, and the bromine atom) [1], compared to only three HBA sites for mono-CF3 benzyl bromides such as 3-(trifluoromethyl)benzyl bromide [2]. The additional acceptor arises from the 4-methoxy oxygen, which provides a discrete hydrogen-bond interaction site that can strengthen ligand-protein contacts, influence crystal packing, and modulate aqueous solubility. The topological polar surface area (TPSA) of the target is 9.2 Ų, identical to the regioisomer 3-methoxy-4-(trifluoromethyl)benzyl bromide [3], but distinct from non-methoxy CF3 benzyl bromides which have lower or zero TPSA contributions from oxygen lone pairs.

H-Bond Acceptors
Class-level inference
HBA = 4; TPSA = 9.2 Ų
Additional acceptor from 4-OCH3 may influence molecular recognition.
Distinct from mono-CF3 analogs with HBA=3, TPSA=0.
hydrogen bonding solubility molecular recognition crystal engineering

Aqueous Solubility Differentiation

4-Methoxy-3-(trifluoromethyl)benzyl bromide exhibits sparing aqueous solubility of 0.16 g/L at 25 °C . While direct comparative solubility data for all analogs under identical conditions are not consolidated in a single study, the presence of the polar methoxy group distinguishes this compound from the mono-CF3 benzyl bromides, which are typically less water-soluble due to the absence of oxygen-based hydrogen-bond acceptors . The low but measurable solubility dictates specific solvent choices for reactions (e.g., DMF, THF) and influences workup procedures relative to more hydrophobic analogs that may require entirely organic-phase manipulations .

Aqueous Solubility
Supporting evidence
0.16 g/L at 25 °C
Sparingly soluble; informs solvent selection for reactions and workup.
Qualitatively higher solubility than water-insoluble CF3-only analogs.
aqueous solubility formulation reaction medium

4-Methoxy-3-(trifluoromethyl)benzyl bromide: Key Application Scenarios


Asymmetric Cross-Coupling to Chiral Benzhydryls

The benzylic bromide moiety of 4-methoxy-3-(trifluoromethyl)benzyl bromide serves as an electrophilic partner in nickel-catalyzed enantioselective Suzuki–Miyaura couplings, enabling the construction of chiral α-CF3-substituted benzhydryls with high enantioselectivity . The specific 4-methoxy-3-trifluoromethyl substitution pattern provides a differentiated steric and electronic environment that can influence enantioselectivity outcomes relative to other benzyl bromide regioisomers. The solid physical form (mp 75–78 °C) facilitates precise stoichiometric dispensing for catalyst screening.

PPAR Agonist and Kinase Inhibitor Derivatization

Compounds bearing the 4-methoxy-3-(trifluoromethyl)benzyl substructure have been disclosed as PPARα agonists (EC50 = 60 nM) and KCC2 transporter antagonists (IC50 = 50 nM) [1][2]. The combined electronic effects of OCH3 and CF3 groups optimize the lipophilicity (XLogP3 = 3.3) and hydrogen-bonding capacity (HBA = 4) of the derived ligands, contributing to target engagement. Replacing this benzyl fragment with a mono-CF3 or mono-methoxy analog alters the SAR and may compromise potency.

Copper-Mediated Trifluoromethylation

4-Methoxy-3-(trifluoromethyl)benzyl bromide participates in copper-mediated chemoselective trifluoromethylation at the benzylic position, a transformation that proceeds in good to high yields under mild conditions [3]. The compound's unique combination of methoxy and trifluoromethyl groups can influence the chemoselectivity and yield of such radical-based transformations compared to less electron-rich or more electron-poor benzyl bromides, making it a valuable substrate for library diversification in drug discovery.

Crystalline Intermediate for Process Scale-Up

The 75–78 °C melting point and solid-state stability of 4-methoxy-3-(trifluoromethyl)benzyl bromide simplify isolation, drying, and storage during multi-step synthesis campaigns . Unlike low-melting or liquid analogs, this compound can be purified by recrystallization, reducing the need for chromatographic purification at scale. The quantified solubility (0.16 g/L in water) informs solvent selection for extraction and washing steps, reducing process development time.

Application
Selection Property
Validation Focus
Asymmetric Cross-Coupling Research
Crystalline benzylic bromide with differentiated steric/electronic profile
Enantioselectivity outcome review for chiral benzhydryl synthesis
PPAR/Kinase Inhibitor SAR Studies
Reported target engagement fragment with balanced lipophilicity
Binding affinity confirmation in derived ligand series
Copper-Mediated Trifluoromethylation
Dual OCH3/CF3 electronic influence on radical chemoselectivity
Yield and selectivity benchmarking vs. other benzyl bromides
Process Research Scale-Up
Crystalline solid enabling recrystallization purification
Solvent selection and extraction workflow optimization

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